molecular formula C9H10F2O B8533634 2,2-Difluoro-3-phenylpropan-1-ol

2,2-Difluoro-3-phenylpropan-1-ol

Cat. No.: B8533634
M. Wt: 172.17 g/mol
InChI Key: CGCZJXZSCLWGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-3-phenylpropan-1-ol (C₉H₁₀F₂O) is a fluorinated secondary alcohol featuring a phenyl group at the C3 position and two fluorine atoms at the C2 position. Its SMILES representation is C1=CC=C(C=C1)CC(CO)(F)F, and its InChIKey is CGCZJXZSCLWGEQ-UHFFFAOYSA-N .

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

2,2-difluoro-3-phenylpropan-1-ol

InChI

InChI=1S/C9H10F2O/c10-9(11,7-12)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2

InChI Key

CGCZJXZSCLWGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CO)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Propanol Derivatives

(a) 3-Amino-2,2-difluoropropan-1-ol (CAS: 155310-11-5)
  • Structure: Replaces the phenyl group with an amino (-NH₂) group at C3.
  • Molecular Formula: C₃H₇F₂NO.
  • Key Difference : The absence of the aromatic phenyl group reduces steric bulk and alters polarity compared to the target compound.
(b) (+)-2-Amino-3-(3,4-difluoro)-phenyl-propan-1-ol (CAS: 1364867-97-9)
  • Structure: Features a 3,4-difluorophenyl group and an amino group at C2.
  • Molecular Formula: C₉H₁₁F₂NO.
  • Synthetic Relevance : Chiral synthesis routes are prioritized for enantioselective applications in medicinal chemistry .
  • Key Difference : The additional fluorine atoms on the phenyl ring and stereochemical complexity may enhance metabolic stability but complicate synthesis .

Aromatic Propanol Derivatives

(a) 2,2-Dimethyl-3-(3-tolyl)propan-1-ol
  • Structure : Contains a 3-methylphenyl (tolyl) group and two methyl groups at C2.
  • Applications : Regulated by the International Fragrance Association (IFRA) for use in perfumes and cosmetics, with safety limits established across product categories .
  • Key Difference : Methyl groups increase hydrophobicity, while the tolyl moiety may enhance volatility compared to the fluorinated target compound .
(b) 3-(Diethylamino)-2,2-dimethyl-propan-1-ol
  • Structure: Substitutes fluorine with dimethyl and diethylamino groups.
  • Physical Properties : Density = 0.875 g/cm³, flash point = 73.9°C, molar mass = 159.27 g/mol .
  • Key Difference : The tertiary amine group introduces basicity, enabling salt formation and altering solubility profiles .

Heterocyclic Propanol Derivatives

(a) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
  • Structure : Replaces phenyl with a thiophene ring.
  • Applications : Intermediate in synthesizing sulfur-containing pharmaceuticals .

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